Dalvastatin

Vue d'ensemble

Description

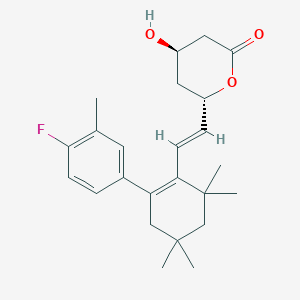

Dalvastatin (INN: this compound; development code RG 12561) is a synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. It belongs to the statin class of lipid-lowering agents, which are widely used to manage hypercholesterolemia and reduce cardiovascular risk. Structurally, this compound is characterized by a tetrahydro-4-hydroxy-2H-pyran-2-one moiety linked to a fluorinated aromatic group, distinguishing it from other statins in terms of lipophilicity and metabolic stability . Preclinical studies in animal models demonstrated its efficacy in reducing serum cholesterol levels, with a 10 mg/kg dose significantly enhancing macrophage-mediated clearance of apoptotic cells and reducing granuloma formation in guinea pigs .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le Dalvastatin est synthétisé par un processus en plusieurs étapes impliquant la formation d'un cycle lactone, qui est crucial pour son activité. La synthèse commence généralement par la préparation d'un intermédiaire clé, suivie d'une cyclisation et de modifications de groupes fonctionnels pour obtenir le produit final. Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer la stéréochimie et la pureté souhaitées .

Méthodes de production industrielle

La production industrielle du this compound implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et minimiser les impuretés. Le processus comprend des étapes de purification rigoureuses telles que la cristallisation et la chromatographie pour s'assurer que le produit final répond aux normes pharmaceutiques. La production est réalisée selon les Bonnes Pratiques de Fabrication (BPF) pour garantir la sécurité et l'efficacité .

Analyse Des Réactions Chimiques

Hydrolysis to the Active Metabolite

Dalvastatin’s lactone ring undergoes hydrolysis to form the bioactive β-hydroxy acid form. This reaction is pH-dependent and follows pseudo-first-order kinetics:

-

Acid-catalyzed hydrolysis : Reversible at pH < 7, with protonation of the lactone oxygen facilitating ring opening .

-

Base-catalyzed hydrolysis : Irreversible at pH ≥ 7, involving nucleophilic attack by hydroxide ions on the carbonyl carbon .

The hydrolysis rate increases significantly in basic conditions (pH > 9), surpassing epimerization rates . PubChem confirms this conversion is essential for its therapeutic activity .

Epimerization Mechanism

Epimerization at the C6 position occurs via an SN1 pathway , characterized by:

-

Solvent effects : Higher water content accelerates the reaction due to stabilization of the carbocation intermediate .

-

Equilibrium : The lactone (1) and its C6-epimer (2) reach a steady-state ratio of 1.27 .

This stereochemical interconversion is critical for understanding the drug’s stability and bioavailability.

pH-Dependent Reaction Kinetics

Reaction rates for hydrolysis and epimerization were quantified across pH levels (25°C, 20% acetonitrile) :

| pH Range | Dominant Reaction | Rate Constant (k, ×10⁻⁵ s⁻¹) | Reversibility |

|---|---|---|---|

| 1–3 | Acid-catalyzed hydrolysis | 0.8–2.1 | Reversible |

| 4–8 | Epimerization | 1.5–3.4 | Equilibrium-driven |

| 9–12 | Base-catalyzed hydrolysis | 5.9–12.3 | Irreversible |

Key findings :

-

Biphasic kinetics observed at all pH levels, indicating rapid epimerization followed by slower hydrolysis .

-

Base-catalyzed hydrolysis becomes dominant at physiological pH (7.4), ensuring efficient prodrug activation .

Structural and Stereochemical Insights

The (4R,6S) configuration of this compound’s lactone ring (SMILES: CC1=C(C=CC(=C1)C2=C(C(CC(C2)(C)C)(C)C)/C=C/[C@@H]3C[C@H](CC(=O)O3)O)F) dictates reactivity:

-

The C6 stereocenter is prone to epimerization due to adjacent electron-withdrawing groups.

-

The conjugated diene system stabilizes transition states during hydrolysis .

Stability Considerations

Applications De Recherche Scientifique

Introduction to Dalvastatin

This compound, also known as RG 12561, is a synthetic compound classified as an HMG-CoA reductase inhibitor. It was developed by Rhône-Poulenc Rorer and is primarily recognized for its cholesterol-lowering properties. This compound operates by inhibiting the rate-limiting enzyme in the cholesterol biosynthetic pathway, thereby reducing levels of low-density lipoprotein (LDL) cholesterol and total serum cholesterol.

Cholesterol Management

This compound has been extensively studied for its efficacy in managing hypercholesterolemia:

- Animal Studies : In cholestyramine-fed hamsters, a diet including 0.1% this compound resulted in a 35% reduction in the LDL/HDL ratio, while higher doses (0.4%) led to reductions of 84% in serum cholesterol and 97% in LDL cholesterol .

- Clinical Trials : Although development was discontinued for hypercholesterolemia management in both the EU and the USA, earlier trials indicated promising results similar to existing statins .

Cancer Research

Recent studies have explored the potential benefits of statins, including this compound, in cancer treatment:

- Prostate Cancer Outcomes : A systematic review found that statin use, including hydrophilic statins like this compound, was associated with improved overall survival rates in prostate cancer patients undergoing androgen deprivation therapy (ADT) . The hazard ratio for statin users indicated a significantly better survival outcome compared to non-users.

Cardiovascular Health

The implications of this compound extend into cardiovascular health management:

- LDL Reduction : Studies have shown that this compound effectively reduces LDL cholesterol levels, which is crucial for preventing cardiovascular diseases .

- Comparative Efficacy : In WHHL rabbits, this compound's efficacy was comparable to lovastatin, demonstrating its potential as a viable alternative in lipid-lowering therapies .

Table of Key Findings

| Study Type | Sample Size | Treatment Duration | LDL Reduction (%) | HDL Change (%) | Notes |

|---|---|---|---|---|---|

| Animal Study | Hamsters | 18 days | 84 | Slight Increase | Diet with 0.4% this compound |

| Clinical Trial | WHHL Rabbits | 12 days | 17 | Not Reported | Compared with lovastatin |

| Meta-analysis | Various | Varies | Statistically significant improvements observed | Not Reported | Focus on prostate cancer outcomes |

Notable Research Insights

- Efficacy Comparison : In direct comparisons with other statins like lovastatin and pravastatin, this compound demonstrated superior efficacy in reducing LDL cholesterol levels across various animal models.

- Potential in Oncology : The association between statin use and improved survival outcomes in cancer patients highlights a promising area for further research into this compound's role beyond lipid management.

Mécanisme D'action

Dalvastatin exerts its effects by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. The active form of this compound binds to the enzyme’s active site, preventing the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. This inhibition leads to a decrease in intracellular cholesterol levels, prompting cells to increase the uptake of low-density lipoprotein (LDL) from the bloodstream, thereby lowering blood cholesterol levels .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Pharmacokinetic Properties

Dalvastatin’s pharmacokinetic profile is marked by susceptibility to epimerization and hydrolysis, which affects its stability in physiological conditions. A study by Won (1994) highlighted its degradation kinetics, noting that epimerization occurs more rapidly in alkaline environments compared to other statins like simvastatin . In contrast, pravastatin exhibits greater aqueous solubility and lower lipophilicity, reducing its reliance on cytochrome P450 (CYP3A4) metabolism, whereas this compound’s lipophilic nature may increase hepatic uptake and potency .

Table 1: Pharmacokinetic Comparison of Statins

Efficacy in LDL-C Reduction

While direct head-to-head clinical trials comparing this compound with other statins are scarce, preclinical data suggest its potency is comparable to early-generation statins. By comparison, rosuvastatin 10–40 mg achieves 46–55% LDL-C reduction, while atorvastatin 10–80 mg reduces LDL-C by 37–51% in clinical trials . Pravastatin (40 mg) and simvastatin (20 mg) show moderate efficacy, with LDL-C reductions of 34% and 35%, respectively .

Table 2: Adverse Event (AE) Comparison

Activité Biologique

Dalvastatin, also known as RG 12561, is a synthetic compound classified as a hydroxymethylglutaryl coenzyme A (HMG-CoA) reductase inhibitor. It is primarily utilized for its lipid-lowering properties, functioning similarly to other statins by inhibiting the HMG-CoA reductase enzyme, which plays a crucial role in cholesterol biosynthesis. This article delves into the biological activity of this compound, including its mechanisms of action, effects on lipid profiles, cardiovascular benefits, and relevant case studies.

This compound exhibits significant biological activity as an HMG-CoA reductase inhibitor. Its primary mechanism involves competitive inhibition of the HMG-CoA reductase enzyme, leading to:

- Decreased levels of low-density lipoprotein cholesterol (LDL-C) : By inhibiting cholesterol synthesis in the liver, this compound effectively lowers LDL-C levels.

- Increased expression of LDL receptors : This results in enhanced clearance of LDL from the bloodstream.

- Improvement in endothelial function : this compound contributes to better vascular health by improving the function of the endothelium.

Effects on Lipid Profiles

The lipid-modulating effects of this compound are comparable to those of other statins. The following table summarizes the comparative efficacy of this compound and other commonly used statins:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| This compound | HMG-CoA reductase inhibition | Specific structural features enhancing pharmacological profile |

| Atorvastatin | HMG-CoA reductase inhibition | High potency; significant LDL-C reduction |

| Simvastatin | HMG-CoA reductase inhibition | Prodrug form; metabolized to active compound |

| Lovastatin | HMG-CoA reductase inhibition | Derived from fungal sources; variable potency |

| Rosuvastatin | HMG-CoA reductase inhibition | Strong LDL-C lowering effects; minimal drug interactions |

| Pravastatin | HMG-CoA reductase inhibition | Less potent; fewer side effects compared to others |

The unique structural features of this compound contribute to its distinct metabolic pathway involving hydrolysis and epimerization, which enhances its efficacy as a lipid-lowering agent.

Cardiovascular Benefits

In addition to its lipid-lowering properties, this compound has been shown to reduce thrombogenicity and improve overall cardiovascular health. Research indicates that statins like this compound can lower the incidence of cardiovascular events by modulating inflammatory processes and improving endothelial function.

Case Studies and Research Findings

Several studies have examined the effects and tolerability of statin therapies, including this compound. One notable systematic review focused on the tolerability and effectiveness of statin-based management in patients with a history of statin-associated muscle symptoms (SAMS). The findings highlighted that certain dosing strategies could enhance tolerability without compromising efficacy .

Another study demonstrated that exposure to lipophilic statins, including this compound, was associated with a reduced incidence of prostate cancer (PCA) and improved prognosis among patients . These findings underscore the broader implications of statin therapy beyond cholesterol management.

Q & A

Basic Research Questions

Q. What are the established mechanisms of action of Dalvastatin in lipid metabolism, and how can these be experimentally validated?

this compound inhibits HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. To validate this mechanism, researchers should:

- Conduct in vitro enzyme inhibition assays using purified HMG-CoA reductase and measure activity via spectrophotometric detection of NADPH oxidation .

- Compare dose-response curves with positive controls (e.g., atorvastatin) to confirm potency.

- Use cell-based models (e.g., HepG2 hepatocytes) to assess intracellular cholesterol synthesis via radiolabeled acetate incorporation .

Q. What are the standard analytical techniques for quantifying this compound in biological samples, and what are their limitations?

Common methods include:

- Liquid Chromatography–Mass Spectrometry (LC-MS) : Offers high sensitivity (LOD: 0.1–0.5 ng/mL) but requires extensive sample preparation to remove matrix interference .

- Voltammetric Sensors : Cost-effective for rapid screening but less precise in complex biological fluids .

- High-Performance Liquid Chromatography (HPLC) : Widely validated but lacks the sensitivity of LC-MS for trace-level detection .

Q. How should researchers design in vitro experiments to assess this compound’s efficacy and safety?

- Cell Lines : Use primary hepatocytes or HepG2 cells to model hepatic metabolism.

- Dosage Range : Include concentrations spanning therapeutic plasma levels (1–10 nM) and supra-physiological doses to identify toxicity thresholds .

- Control Groups : Compare with statins of known safety profiles (e.g., atorvastatin) .

- Endpoints : Measure LDL receptor upregulation (Western blot) and cytotoxicity (LDH release assays) .

Advanced Research Questions

Q. What advanced statistical models are recommended for analyzing dose-response relationships in this compound studies?

- Nonlinear Mixed-Effects Modeling (NLMEM) : Accounts for inter-individual variability in pharmacokinetic/pharmacodynamic (PK/PD) studies .

- Bayesian Hierarchical Models : Effective for integrating preclinical and clinical data to predict efficacy in heterogeneous populations .

- Machine Learning Algorithms : Identify subpopulations with atypical responses using clustering techniques on omics data .

Q. How can researchers validate new analytical methods for this compound detection against existing protocols?

Follow ICH Q2(R1) guidelines:

- Specificity : Test interference from metabolites (e.g., hydroxylated derivatives) using spiked biological matrices .

- Accuracy/Precision : Perform recovery studies (85–115%) and repeat intra-/inter-day analyses (CV < 5%) .

- Linearity : Validate over 80–120% of the expected concentration range .

- Cross-Validation : Compare results with established LC-MS protocols in split-sample analyses .

Q. What strategies are effective in resolving contradictions between preclinical and clinical data on this compound’s hepatotoxicity?

- Iterative Data Triangulation : Combine in silico (QSAR models), in vitro (3D liver spheroids), and in vivo data to identify species-specific metabolic pathways .

- Scoping Reviews : Systematically map existing evidence to highlight gaps, such as understudied drug interactions (e.g., with CYP3A4 inhibitors) .

- Biomarker Validation : Correlate preclinical findings (e.g., ALT elevation in rodents) with clinical biomarkers (e.g., MRI-based liver fat quantification) .

Q. Methodological Tables

Table 1: Comparison of Analytical Methods for this compound Quantification

| Method | LOD (ng/mL) | Matrix Applicability | Key Limitations | Reference |

|---|---|---|---|---|

| LC-MS | 0.1 | Plasma, Urine | High cost, complex prep | |

| Voltammetric | 5.0 | Pharmaceutical | Low sensitivity in serum | |

| HPLC-UV | 10.0 | Tablets | Poor resolution |

Table 2: Key Parameters for In Vivo Hepatotoxicity Studies

| Parameter | Preclinical Model (Rats) | Clinical Benchmark |

|---|---|---|

| ALT Elevation Threshold | >3× baseline | >5× ULN (FDA criteria) |

| Biomarker Correlation | Liver histopathology | MRI-PDFF (≥5% fat) |

Propriétés

IUPAC Name |

(4R,6S)-6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO3/c1-15-10-16(6-9-21(15)25)19-13-23(2,3)14-24(4,5)20(19)8-7-18-11-17(26)12-22(27)28-18/h6-10,17-18,26H,11-14H2,1-5H3/b8-7+/t17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSBXXDKCUBMQC-HNGSOEQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=C(C(CC(C2)(C)C)(C)C)C=CC3CC(CC(=O)O3)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)C2=C(C(CC(C2)(C)C)(C)C)/C=C/[C@@H]3C[C@H](CC(=O)O3)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132100-55-1, 135910-20-2 | |

| Record name | Dalvastatin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132100551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dalvastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135910202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DALVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWE0X0IG9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.